molecular formula C31H62O2 B14717120 Pentadecyl hexadecanoate CAS No. 18299-77-9

Pentadecyl hexadecanoate

Cat. No.: B14717120
CAS No.: 18299-77-9
M. Wt: 466.8 g/mol
InChI Key: ZJJQVISBZSCPCM-UHFFFAOYSA-N
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Description

Pentadecyl hexadecanoate, also known as cetyl palmitate, is an ester derived from hexadecanoic acid (palmitic acid) and pentadecanol. It is a waxy substance commonly found in the spermaceti organ of sperm whales and in the oil of certain plants. This compound is widely used in cosmetics and pharmaceuticals due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with pentadecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

C15H31OH+C16H32O2C31H62O2+H2O\text{C}_{15}\text{H}_{31}\text{OH} + \text{C}_{16}\text{H}_{32}\text{O}_2 \rightarrow \text{C}_{31}\text{H}_{62}\text{O}_2 + \text{H}_2\text{O} C15​H31​OH+C16​H32​O2​→C31​H62​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the ester. The process may also involve the use of solvents to facilitate the reaction and improve the separation of the product.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl hexadecanoate primarily undergoes hydrolysis, where it is broken down into hexadecanoic acid and pentadecanol in the presence of water and an acid or base catalyst. It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Hexadecanoic acid and pentadecanol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Reduced forms of the ester, potentially leading to alcohols.

Scientific Research Applications

Pentadecyl hexadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Widely used in cosmetics as an emollient and in lubricants due to its smooth texture and stability.

Mechanism of Action

The mechanism of action of pentadecyl hexadecanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. It may also interact with specific proteins and enzymes involved in lipid metabolism, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hexadecyl octanoate: Another ester with similar properties but derived from octanoic acid.

    Pentadecyl tetradecanoate: An ester derived from tetradecanoic acid, with slightly different physical properties.

    Heptadecyl hexadecanoate: Similar to pentadecyl hexadecanoate but with a longer alcohol chain.

Uniqueness

This compound is unique due to its specific combination of hexadecanoic acid and pentadecanol, which gives it distinct physical and chemical properties. Its widespread use in cosmetics and pharmaceuticals highlights its versatility and effectiveness as an emollient and stabilizer.

Properties

CAS No.

18299-77-9

Molecular Formula

C31H62O2

Molecular Weight

466.8 g/mol

IUPAC Name

pentadecyl hexadecanoate

InChI

InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

ZJJQVISBZSCPCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCC

Origin of Product

United States

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